1-(2,4-Dichlorobenzyl)piperidin-4-ol
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Overview
Description
1-(2,4-Dichlorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group at the 4-position
Preparation Methods
The synthesis of 1-(2,4-Dichlorobenzyl)piperidin-4-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in the development of new chemical entities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into host cells . By blocking this receptor, the compound can inhibit the viral entry process, thereby preventing infection. Additionally, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth .
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-ol: This compound has a fluorine atom instead of chlorine atoms, which may result in different biological activities and chemical properties.
1-(3,4-Dichlorobenzyl)piperidin-4-ol: This compound has chlorine atoms at different positions on the benzyl ring, which can affect its reactivity and interactions with molecular targets.
1-(4-Bromobenzyl)piperidin-4-ol: The presence of a bromine atom instead of chlorine atoms can lead to variations in the compound’s chemical behavior and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFJCGLKYUXAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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